(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile
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Overview
Description
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is a chiral organic compound that features a benzofuran ring system with a hydroxy group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position on the benzofuran ring.
Addition of the Acetonitrile Group: This step can be accomplished through nucleophilic substitution reactions using acetonitrile as a reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The enantiomer of the compound, which may have different biological activity.
2-(6-Hydroxybenzofuran-3-yl)acetonitrile: Lacks the chiral center, which may affect its properties.
2-(6-Methoxy-2,3-dihydrobenzofuran-3-yl)acetonitrile: The methoxy group may alter its reactivity and applications.
Uniqueness
(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetonitrile is unique due to its specific chiral configuration and functional groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetonitrile |
InChI |
InChI=1S/C10H9NO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5,7,12H,3,6H2/t7-/m1/s1 |
InChI Key |
NQZYZQFDZZXHSC-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)O)CC#N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC#N |
Origin of Product |
United States |
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